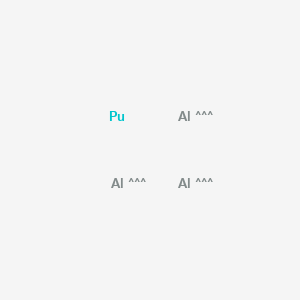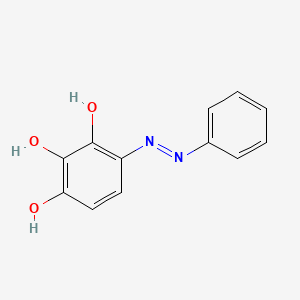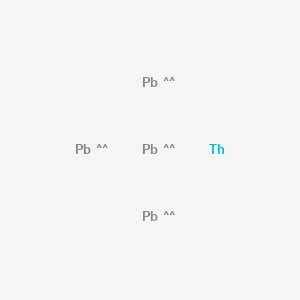
CID 71354961
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 71354961 is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 71354961 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes the formation of key intermediates, followed by their transformation into the final compound through specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors, automated control systems, and stringent quality control measures to maintain consistency in the product’s quality.
Análisis De Reacciones Químicas
Types of Reactions: CID 71354961 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Aplicaciones Científicas De Investigación
CID 71354961 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological targets. In industry, the compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 71354961 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which trigger a cascade of cellular events. These interactions can result in the activation or inhibition of specific enzymes, receptors, or signaling pathways, ultimately leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 71354961 include those with comparable molecular structures and functional groups. These compounds often share similar chemical and biological properties, making them useful for comparative studies.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of functional groups and molecular configuration, which confer distinct reactivity and biological activity. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
12202-55-0 |
|---|---|
Fórmula molecular |
Pb4Th |
Peso molecular |
1.06e+03 g/mol |
InChI |
InChI=1S/4Pb.Th |
Clave InChI |
NKWIEZLJLDIPHF-UHFFFAOYSA-N |
SMILES canónico |
[Pb].[Pb].[Pb].[Pb].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


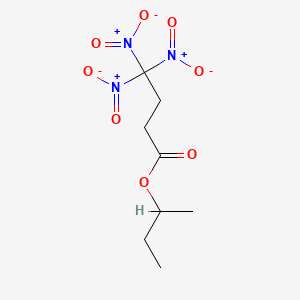
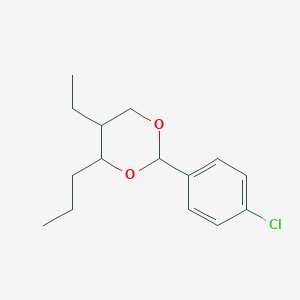
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
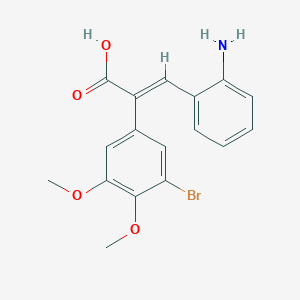
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)
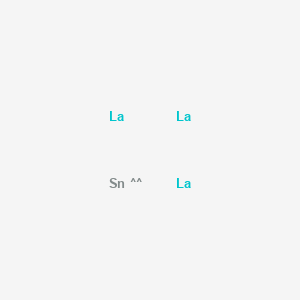
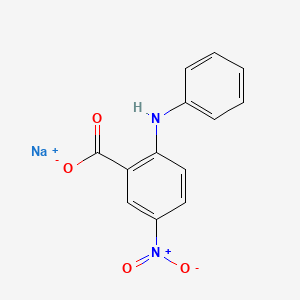
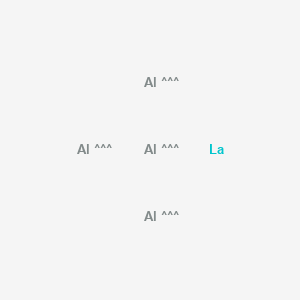
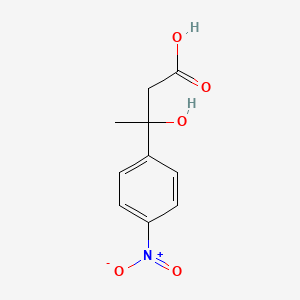
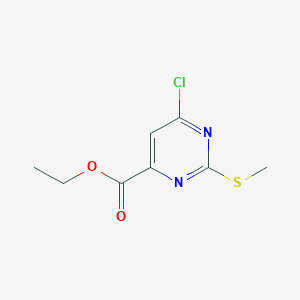
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
